1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene
Overview
Description
1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene is an organic compound belonging to the class of polyhalogenated benzenes. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 3-bromomethyl-2-chloro-4-fluorobenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes halogenation reactions followed by purification steps to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines under basic conditions.
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions, introducing additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride are employed.
Major Products:
Nucleophilic Substitution: Products include substituted benzenes with nucleophiles replacing the bromine atoms.
Electrophilic Substitution: Products include polyhalogenated benzenes with additional halogen atoms.
Scientific Research Applications
1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms on the benzene ring makes it highly reactive towards nucleophilic substitution reactions. The compound can form intermediates that undergo further transformations, leading to the formation of various products .
Comparison with Similar Compounds
Bromobenzene: Consists of a single bromine atom attached to a benzene ring.
Chlorobenzene: Contains a chlorine atom attached to a benzene ring.
Fluorobenzene: Features a fluorine atom attached to a benzene ring.
Uniqueness: 1-Bromo-3-bromomethyl-2-chloro-4-fluorobenzene is unique due to the presence of multiple halogen atoms, which enhances its reactivity and versatility in organic synthesis. The combination of bromine, chlorine, and fluorine atoms allows for selective functionalization and the creation of complex molecular structures .
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-6(11)2-1-5(9)7(4)10/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHHSJJVFHZARS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CBr)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401235624 | |
Record name | 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003608-90-9 | |
Record name | 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003608-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-3-(bromomethyl)-2-chloro-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401235624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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